4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Overview
Description
4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C14H11BrN2O2S . It has a molecular weight of 351.22 g/mol . The IUPAC name for this compound is 4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine .
Synthesis Analysis
The compound 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine was obtained by a one-step substitution reaction . The structure of the compound was confirmed by 1H NMR, 13C NMR, FTIR, and X-ray diffraction .Molecular Structure Analysis
The molecular structure of 4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine was confirmed by various methods including 1H NMR, 13C NMR, FTIR, and X-ray diffraction .Chemical Reactions Analysis
The compound 4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine is a part of the 7-azaindoles derivatives, which show a wide range of biological activities . It is available at the C3 position via Negishi reaction, Suzuki cross-coupling reaction, and at the C5 position via Buchwald-Hartwig coupling, Suzuki-Miyura coupling .Physical And Chemical Properties Analysis
4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine is a solid at room temperature . It has a molecular weight of 351.22 g/mol . The compound has a XLogP3-AA value of 3.5, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Natural Alkaloids : The compound plays a significant role in the synthesis of natural alkaloids like variolin B and deoxyvariolin B. For instance, it has been utilized in the synthesis of pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine derivatives, which are crucial intermediates in the total synthesis of these alkaloids (Baeza et al., 2010).
- Fischer Cyclization : This compound is valuable in Fischer indole cyclization, a method for synthesizing complex heterocycles, enabling the construction of a 5-bromo-7-azaindole scaffold, highlighting its versatility in chemical synthesis (Alekseyev et al., 2015).
- Heterocyclic Rearrangements : It's involved in rearrangements leading to derivatives of pyrrolo[3,2-b]pyridin-2-one, demonstrating its utility in the generation of novel heterocyclic structures (Jones & Phipps, 1974).
Pharmaceutical and Medicinal Chemistry
- Antibacterial Activity : 4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine derivatives have shown potential in the creation of compounds with antibacterial properties. For example, certain derivatives synthesized from this compound exhibited in vitro antibacterial activity (Toja et al., 1986).
- Synthesis of Functional Materials and Agrochemicals : Functionalization of 1H-pyrrolo[2,3-b]pyridine has been studied for producing compounds directed towards agrochemicals and functional materials. This includes the introduction of amino groups and the formation of multidentate agents (Minakata et al., 1992).
Chemical Analysis and Characterization
- Molecular Structure Analysis : The structure of derivatives of this compound has been extensively analyzed, providing insights into their molecular conformations and interactions. For example, studies have detailed the intramolecular hydrogen bonding and dihedral angles within the molecule (Pfaffenrot et al., 2012).
Innovative Applications
- Fluorescence Immunoassay : Derivatives of 4-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine have been used in the preparation of bifunctional chelate intermediates for time-resolved fluorescence immunoassays, showcasing its applications in advanced biochemical analysis (Li-hua, 2009).
Safety And Hazards
The compound has been classified as having acute toxicity when ingested and can cause eye damage . The safety information includes the precautionary statements P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P302+P352 (IF ON SKIN: Wash with plenty of soap and water) .
Future Directions
The pyrrolo[2,3-b]pyridine scaffold represents a novel scaffold for the development of potent HNE inhibitors . This compound has shown potent activities against FGFR1, 2, and 3, which play an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
properties
IUPAC Name |
4-bromo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2S/c1-10-2-4-11(5-3-10)20(18,19)17-9-7-12-13(15)6-8-16-14(12)17/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQDFMCSRQUCQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CN=C32)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653309 | |
Record name | 4-Bromo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10653309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
348640-07-3 | |
Record name | 4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=348640-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10653309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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